molecular formula C8H20N2 B13088542 Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine

Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine

Cat. No.: B13088542
M. Wt: 144.26 g/mol
InChI Key: MPWWFSNPRUYAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine is a chemical compound for research and development purposes. Please note that specific data on its applications, mechanism of action, and research value is not available in public chemical databases. A closely related compound, 4-Methyl-4-methylaminopentan-2-one (CAS# 52221-51-9), is documented as a miscellaneous compound used in scientific laboratories . Researchers are advised to consult the safety data sheet (SDS) and conduct appropriate literature reviews to determine potential experimental applications. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

2-N,4-N,2-trimethylpentane-2,4-diamine

InChI

InChI=1S/C8H20N2/c1-7(9-4)6-8(2,3)10-5/h7,9-10H,6H2,1-5H3

InChI Key

MPWWFSNPRUYAHQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)NC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-(methylamino)pentan-2-one with methylamine in the presence of a reducing agent . The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines .

Scientific Research Applications

Pharmaceutical Applications

Antimalarial Activity
Research has indicated that derivatives of 4-methylaminoquinoline, which include methyl[4-methyl-4-(methylamino)pentan-2-yl]amine, exhibit significant antimalarial properties. A study synthesized a series of these compounds and evaluated their efficacy against Plasmodium falciparum, the parasite responsible for malaria. Compounds with the 4-methylamino substitution showed promising results, with some achieving half-maximal inhibitory concentrations (IC50) below 0.5 μM against both chloroquine-sensitive and resistant strains . This suggests that the compound could be pivotal in developing new antimalarial agents, particularly in combating drug-resistant malaria.

Synthesis of Amino Alcohols
this compound can be synthesized as an amino alcohol, which is crucial for various pharmaceutical applications. The synthesis process involves converting ketoenamines into amino alcohols using specific reagents and conditions, highlighting its versatility in pharmaceutical formulations .

Cosmetic Applications

Formulation Development
In the cosmetic industry, this compound has been explored for its potential use in topical formulations. The compound's properties can enhance the stability and effectiveness of cosmetic products. A study utilized experimental design techniques to optimize formulations containing various raw materials, including those based on amino alcohols like this compound. The results showed significant improvements in sensory and moisturizing properties, indicating that this compound could play a role in developing effective cosmetic products .

Materials Science Applications

Catalysts in Polymerization
this compound has been identified as a potential internal donor in Ziegler-Natta catalysts used for the polymerization of propylene. Its role as a non-phthalate internal donor allows for more environmentally friendly processes in producing plastics and other materials . This application is particularly relevant given the growing demand for sustainable materials in various industries.

Case Study: Antimalarial Compound Development

A recent study synthesized multiple 4-aminoquinoline analogues with varying substitutions at the 4-position, including methyl groups. Among these, compounds featuring this compound demonstrated enhanced biological activity against Plasmodium species. The research highlighted the importance of structural modifications on pharmacological outcomes, paving the way for future drug development strategies targeting malaria .

Case Study: Cosmetic Formulation Optimization

Another investigation focused on developing stable and effective cosmetic formulations using this compound as a key ingredient. The study utilized response surface methodology to assess how different concentrations affected product performance, leading to formulations with improved sensory attributes and moisturizing effects. This case underscores the compound's potential to enhance cosmetic product efficacy while ensuring consumer safety .

Mechanism of Action

The mechanism of action of Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dimethylamylamine (DMAA; 4-methylhexan-2-amine)

  • Molecular Structure: DMAA is a six-carbon amine with a methyl branch at position 4, lacking the methylamino group present in the target compound.
  • Pharmacokinetics : DMAA is a stimulant with vasoconstrictive properties, historically used in dietary supplements. Its metabolism involves hepatic pathways, with a half-life of ~5–6 hours in humans .
  • Key Differences: The target compound’s shorter carbon chain (pentane vs. hexane) and additional methylamino group may alter receptor binding affinity or metabolic stability.

4-Methoxy-4-methylpentan-1-amine Hydrochloride

  • Molecular Structure : This compound has a methoxy group at position 4 and a methyl group, with the amine at position 1.
  • Synthesis: Prepared via alkylation of a pentanol derivative using KH and methyl iodide, followed by purification (similar to the target compound’s hypothetical synthesis) .

(4-Methylphenyl)methylamine

  • Molecular Structure : Features an aromatic 4-methylbenzyl group attached to the pentan-2-ylamine backbone.
  • Applications : Aromatic amines often exhibit antimicrobial or catalytic properties, but the target compound’s aliphatic substituents may prioritize different bioactivities .

Comparative Data Table

Compound Name Molecular Formula Substituents Synthesis Method Applications/Toxicity
Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine C₈H₁₉N₂ 4-methyl, 4-methylamino Likely reductive amination Hypothetical: Neurostimulant?
1,3-Dimethylamylamine (DMAA) C₆H₁₅N 4-methyl Alkylation/Reduction Stimulant; banned in sports
4-Methoxy-4-methylpentan-1-amine hydrochloride C₇H₁₆ClNO 4-methoxy, 4-methyl Alkylation with KH/MeI Intermediate in drug synthesis
(4-Methylphenyl)methylamine C₁₃H₂₁N 4-methylbenzyl Not specified Antimicrobial potential

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via reductive amination (as in ) or alkylation (as in ), depending on precursor availability.
  • Solubility and Bioavailability : The absence of aromatic or methoxy groups (cf. ) suggests lower polarity than some analogs, possibly limiting aqueous solubility but improving lipid membrane penetration.

Biological Activity

Methyl[4-methyl-4-(methylamino)pentan-2-yl]amine, often referred to as a derivative of 4-methylaminopentan-2-one, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a branched aliphatic amine. The synthesis of this compound typically involves the alkylation of 4-methylaminopentan-2-one, leading to the formation of various derivatives that can be evaluated for biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

  • Antimalarial Activity : Research indicates that compounds with similar structural features exhibit significant antimalarial properties. For instance, derivatives containing 4-methylamino substitutions have been shown to possess antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .
  • Cytotoxicity : The cytotoxic effects of these compounds have also been assessed using various cell lines. Studies show that while some derivatives exhibit potent antimalarial effects, they also present varying levels of cytotoxicity against non-target cells such as monkey kidney VERO cells .
  • Antibacterial Properties : Preliminary evaluations suggest that similar compounds may possess antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these activities are critical for understanding their therapeutic potential .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Target Interaction : The interaction with specific biological targets such as heme in the case of antimalarial activity is crucial. The 4-aminoquinoline moiety's ability to bind with heme facilitates the drug's efficacy against malaria parasites .
  • Structure-Activity Relationship (SAR) : The modification of side chains significantly impacts the biological activity. For example, modifications at the 4-position can enhance or diminish the compound's effectiveness against target pathogens .

Case Studies and Research Findings

A detailed examination of various studies reveals the following insights:

StudyCompoundActivityFindings
4-Methylaminoquinoline derivativesAntimalarialEffective against P. falciparum strains; low cytotoxicity
N-(methyl)-4-aminoquinolineAntimalarialHigh potency with reduced toxicity; SAR studies indicate optimal substitutions
Tripodal pyrazole ligandsAntibacterialActive against multiple bacterial strains; MIC values established

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